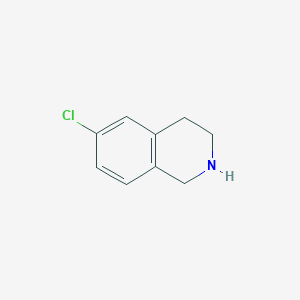

6-Chloro-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSURINBXOVVUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472772 | |

| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33537-99-4 | |

| Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33537-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 6-Chloro-1,2,3,4-tetrahydroisoquinoline?

A Comprehensive Technical Guide to 6-Chloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline core chlorinated at the 6-position. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products, particularly isoquinoline alkaloids, and serves as a foundational structure in medicinal chemistry.[1][2] THIQ-based compounds, both natural and synthetic, exhibit a wide array of biological activities, making them significant in the fields of pharmacology and drug discovery.[1][3] This chlorinated derivative is often utilized as a key intermediate or building block in the synthesis of more complex, biologically active molecules, especially those targeting neurological disorders.[4][5] Its structure allows for various chemical modifications, enabling the development of novel therapeutic agents with enhanced efficacy and specificity.[4]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in research and synthesis.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 33537-99-4 | [4][6][7] |

| Molecular Formula | C₉H₁₀ClN | [4][6][7] |

| Molecular Weight | 167.64 g/mol | [4][7] |

| Appearance | Light purple solid | [4] |

| Boiling Point | 267.686 °C (Predicted) | [7] |

| Density | 1.162 g/cm³ (Predicted) | [7] |

| Solubility | The hydrochloride salt form is used to enhance solubility for biological assays. | [5] |

Data Presentation: Chemical and Safety Properties

| Property | Description | Reference |

| Stability | Stable under recommended storage conditions. | [8] |

| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place. | [4][9] |

| Incompatible Materials | Acids, acid chlorides, acid anhydrides, oxidizing agents. | [8] |

| Hazardous Decomposition | Upon combustion, may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas. | [8] |

| Purity | Commercially available with purity of ≥96% to ≥97%. | [4][7] |

Spectroscopic Data

While detailed, experimentally verified spectra are not widely published, the expected spectroscopic characteristics for this compound are outlined below based on its structure and data from related compounds.[10]

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the chlorinated benzene ring, and distinct signals for the protons on the saturated heterocyclic ring (at positions 1, 3, and 4), and a signal for the amine proton (N-H). |

| ¹³C NMR | Resonances for the nine carbon atoms, including those in the aromatic ring (with shifts influenced by the chlorine substituent) and the aliphatic carbons of the tetrahydroisoquinoline core. |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic isotopic peak (M+2) at an approximate 3:1 ratio, which is indicative of a molecule containing one chlorine atom.[10] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic ring, and a C-Cl stretching vibration in the fingerprint region. |

Experimental Protocols

Synthesis Methodology: General Approach

Pictet-Spengler Reaction (General Protocol):

This reaction is a cornerstone for synthesizing THIQ scaffolds.[2][12]

-

Reactant Preparation: The synthesis would begin with a suitable phenylethylamine precursor, specifically 2-(4-chlorophenyl)ethanamine.

-

Condensation: The phenylethylamine is reacted with an aldehyde (e.g., formaldehyde or its equivalent) under acidic conditions. This forms a Schiff base/iminium ion intermediate.

-

Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion, leading to the formation of the tetrahydroisoquinoline ring system.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a standard analytical workflow.

Caption: General workflow for synthesis and characterization.

Biological Significance and Applications

The tetrahydroisoquinoline core is of great interest in medicinal chemistry due to its presence in compounds with significant biological effects.

Role in Drug Discovery

-

Neurological Agents: The THIQ scaffold is a key component in the development of drugs targeting the central nervous system.[4][13] The stability and synthetic accessibility of compounds like this compound make them valuable starting points for creating libraries of potential therapeutic agents.

-

Diverse Pharmacological Activities: THIQ analogs have demonstrated a broad range of activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties.[1][2]

-

Synthetic Intermediate: This compound primarily serves as a versatile building block for constructing more complex molecules with tailored pharmacological profiles.[4][13] The chlorine atom provides a site for further functionalization or can be used to modulate the electronic properties of the molecule.

As a specific signaling pathway for this particular molecule is not well-documented, a logical diagram illustrating its role as a building block in drug development is provided below.

Caption: Role as a building block in drug discovery.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C9H10ClN | CID 11789594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. capotchem.com [capotchem.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 13. chemimpex.com [chemimpex.com]

6-Chloro-1,2,3,4-tetrahydroisoquinoline CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical properties, established synthetic protocols, and its role as a versatile intermediate in the development of novel therapeutics, particularly in the realm of neuroscience.

Core Compound Data

This compound is a chlorinated derivative of the tetrahydroisoquinoline nucleus. The presence of the chlorine atom at the 6-position significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis. It is commonly available as a free base or as a hydrochloride salt to improve solubility and stability.

| Property | This compound | This compound HCl |

| CAS Number | 33537-99-4[1] | 33537-97-2 |

| Molecular Formula | C₉H₁₀ClN[1] | C₉H₁₀ClN · HCl |

| Molecular Weight | 167.64 g/mol [1] | 204.10 g/mol |

| Appearance | Light purple solid | Off-white to beige powder |

| Purity | ≥ 96% (GC) | ≥ 95% (NMR) |

| Storage Conditions | 0-8 °C | 0-8 °C |

Synthetic Methodologies

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is a well-established area of organic chemistry, with two primary named reactions being the Pictet-Spengler and the Bischler-Napieralski reactions. These methods are broadly applicable to the synthesis of a wide range of substituted tetrahydroisoquinolines, including the 6-chloro derivative.

Experimental Protocol: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of this compound, the likely starting materials would be 2-(3-chlorophenyl)ethan-1-amine and formaldehyde.

Materials:

-

2-(3-chlorophenyl)ethan-1-amine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene

Procedure:

-

Dissolve 2-(3-chlorophenyl)ethan-1-amine in a suitable solvent such as toluene.

-

Add an equimolar amount of formaldehyde solution to the reaction mixture.

-

Acidify the mixture by the dropwise addition of concentrated hydrochloric acid while maintaining the temperature below 30°C.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a NaOH solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Caption: General workflow for the Pictet-Spengler synthesis of this compound.

Experimental Protocol: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting 3,4-dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline.

Materials:

-

N-(2-(3-chlorophenyl)ethyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Cyclization: Dissolve N-(2-(3-chlorophenyl)ethyl)acetamide in anhydrous acetonitrile.

-

Cool the solution to 0°C and slowly add phosphorus oxychloride.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours. Monitor by TLC.

-

Cool the reaction mixture and carefully quench with ice-water.

-

Basify the solution with a saturated NaHCO₃ solution and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude 3,4-dihydroisoquinoline intermediate.

-

Reduction: Dissolve the crude intermediate in methanol and cool to 0°C.

-

Add sodium borohydride portion-wise, keeping the temperature below 10°C.

-

Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography.

Caption: Two-step workflow for the Bischler-Napieralski synthesis.

Applications in Drug Discovery and Development

The 1,2,3,4-tetrahydroisoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a chloro substituent at the 6-position can modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, the broader class of substituted tetrahydroisoquinolines has shown significant promise in several therapeutic areas:

-

Anticancer Agents: Derivatives of tetrahydroisoquinoline have been investigated as inhibitors of various cancer-related targets. For instance, some analogs have shown inhibitory activity against KRas, a key protein in many cancer signaling pathways.

-

Neuroprotective Agents: The tetrahydroisoquinoline core is present in molecules with neuroprotective properties, with research exploring their potential in treating neurodegenerative conditions like Alzheimer's disease.

-

Antidepressants: Certain 1-substituted-tetrahydroisoquinolines have demonstrated affinity for dopamine receptors, suggesting their potential as novel antidepressant agents.

-

PDE4 Inhibitors: Tetrahydroisoquinoline derivatives have been designed and synthesized as potent and selective inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases like psoriasis.

Logical Relationship in SAR Studies

Structure-Activity Relationship (SAR) studies are crucial in drug development to understand how chemical modifications to a core scaffold affect its biological activity. For this compound, SAR studies would typically involve the synthesis of a library of derivatives with modifications at the N-2 and C-1 positions to probe their interaction with a specific biological target.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

An In-depth Technical Guide on the Spectroscopic Data of 6-Chloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Chloro-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from closely related compounds. It also includes detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in the field.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₀ClN Molecular Weight: 167.64 g/mol CAS Number: 33537-99-4

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational models and analysis of spectral data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-5 |

| ~7.05 | dd | 1H | H-7 |

| ~6.95 | d | 1H | H-8 |

| ~4.05 | s | 2H | H-1 |

| ~3.15 | t | 2H | H-3 |

| ~2.80 | t | 2H | H-4 |

| ~2.00 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (ppm) | Assignment |

| ~135.5 | C-4a |

| ~133.0 | C-8a |

| ~131.0 | C-6 |

| ~129.5 | C-8 |

| ~127.0 | C-5 |

| ~126.5 | C-7 |

| ~47.0 | C-1 |

| ~43.0 | C-3 |

| ~29.0 | C-4 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| 1550 - 1600 | Strong | C=C Aromatic Ring Stretch |

| 1450 - 1500 | Medium | C=C Aromatic Ring Stretch |

| 1000 - 1100 | Strong | C-N Stretch |

| 800 - 850 | Strong | C-H Aromatic Bending (out-of-plane) |

| 700 - 800 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 167/169 | 100/33 | [M]⁺ (Molecular Ion, chlorine isotope pattern) |

| 138 | High | [M - CH₂NH]⁺ (Retro-Diels-Alder fragmentation) |

| 111 | Moderate | [C₇H₆Cl]⁺ |

| 103 | Moderate | [M - C₂H₄Cl]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃.

-

A standard one-pulse sequence is used with a 90° pulse angle.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds between scans.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at the appropriate frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.

-

The chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty ATR crystal is collected first.

-

The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Visualization of Experimental Workflows and Data Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the relationship between different spectroscopic techniques and the structural information they provide.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic data and structural elucidation.

The Biological Frontier of 6-Chloro-1,2,3,4-tetrahydroisoquinoline and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chloro substituent at the 6-position of the THIQ ring system can significantly modulate the pharmacological properties of these molecules, leading to potent and selective agents with therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 6-Chloro-1,2,3,4-tetrahydroisoquinoline and its derivatives, with a focus on their anti-cancer properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Anti-Cancer Activity: Targeting the KRAS Signaling Pathway

A significant area of investigation for 6-chloro-THIQ derivatives has been in the realm of oncology. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), a key protein in cell signaling pathways that is frequently mutated in various cancers.

Quantitative Biological Data

The anti-cancer activity of 6-chloro-THIQ derivatives has been quantified through in vitro cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative 4-chlorophenyl substituted THIQ derivative, designated as GM-3-18, against a panel of human colon cancer cell lines.

| Compound ID | Cell Line | Description | IC50 (µM) |

| GM-3-18 | Colo320 | Human colorectal adenocarcinoma | 1.6 - 2.6 |

| GM-3-18 | DLD-1 | Human colorectal adenocarcinoma | 1.6 - 2.6 |

| GM-3-18 | HCT116 | Human colorectal carcinoma | 0.9 - 10.7 |

| GM-3-18 | SNU-C1 | Human colorectal carcinoma | 1.6 - 2.6 |

| GM-3-18 | SW480 | Human colorectal adenocarcinoma | 1.6 - 2.6 |

| GM-3-18 | GSK3β pretreated HCT116 | Glycogen synthase kinase 3β pretreated HCT116 | 0.9 - 10.7 |

Mechanism of Action: Inhibition of the KRAS Signaling Pathway

The anti-cancer effects of these 6-chloro-THIQ derivatives are attributed to their ability to inhibit the KRAS signaling pathway. KRAS is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in KRAS can lock the protein in a constitutively active state, leading to uncontrolled cell proliferation, survival, and differentiation.

The binding of a 6-chloro-THIQ derivative to mutant KRAS can disrupt its function, thereby inhibiting downstream signaling cascades such as the RAF-MEK-ERK and PI3K-AKT pathways. This ultimately leads to the suppression of tumor growth and angiogenesis.

KRAS Signaling Pathway Inhibition by a 6-Chloro-THIQ Derivative.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-cancer activity of 6-chloro-THIQ derivatives.

KRAS Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the interaction between KRAS and its downstream effector, RAF.

Materials:

-

Recombinant human KRAS protein (e.g., KRAS G12C mutant)

-

Recombinant human RAF-RBD (RAS-binding domain) protein

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the 6-chloro-THIQ derivative in assay buffer.

-

In a 384-well plate, add the test compound or DMSO vehicle control.

-

Add a mixture of GDP-loaded KRAS protein and RAF-RBD protein to each well.

-

Incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound binding.

-

Initiate the exchange reaction by adding the fluorescently labeled GTP analog.

-

Add the Europium-labeled anti-tag antibody.

-

Incubate for 60-120 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 value by plotting the ratio against the logarithm of the inhibitor concentration.

Anti-Angiogenesis Assay (Endothelial Cell Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Basement membrane extract (e.g., Matrigel®)

-

96-well tissue culture plates

-

Calcein AM (for fluorescence imaging)

-

Inverted microscope with a camera

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in EGM containing various concentrations of the 6-chloro-THIQ derivative or vehicle control.

-

Seed the HUVECs onto the solidified matrix in the 96-well plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize and capture images of the tube formation using an inverted microscope.

-

For quantitative analysis, the total tube length, number of junctions, and number of loops can be measured using image analysis software.

-

Calculate the percentage of inhibition of tube formation compared to the vehicle control.

Experimental Workflow for Evaluating 6-Chloro-THIQ Derivatives.

Other Potential Biological Activities

While the anti-cancer properties of 6-chloro-THIQ derivatives are the most well-documented, the broader THIQ class of compounds has been reported to exhibit a range of other biological activities. These include antimicrobial, antiviral, and neurological effects. However, specific quantitative data (e.g., MIC, EC50, Ki values) for 6-chloro substituted derivatives in these areas are not extensively available in the current literature. Further research is warranted to explore the full therapeutic potential of this chemical scaffold.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant biological activity, particularly in the field of oncology. Their ability to potently inhibit the KRAS signaling pathway provides a strong rationale for their further development as anti-cancer agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and drug discovery efforts centered on this versatile chemical scaffold. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will the potential for translating these promising laboratory findings into novel and effective therapies.

The 6-Chloro-1,2,3,4-tetrahydroisoquinoline Scaffold: A Privileged Core for Diverse Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 6-Chloro-1,2,3,4-tetrahydroisoquinoline (6-Cl-THIQ) scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability make it a privileged core for the design of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the potential therapeutic applications of the 6-Cl-THIQ scaffold, with a focus on its utility as a dopamine antagonist, in cancer therapy, and for neuroprotection. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Therapeutic Applications

The 6-Cl-THIQ core has been successfully incorporated into molecules with diverse pharmacological activities, demonstrating its potential across multiple therapeutic areas.

Dopamine Receptor Antagonism

Derivatives of the tetrahydroisoquinoline scaffold have shown significant promise as dopamine receptor antagonists, particularly with selectivity for the D3 subtype over the D2 subtype.[1] This selectivity is a key objective in the development of antipsychotic drugs, as it may offer an improved side-effect profile compared to less selective agents. The 6-chloro substitution on the tetrahydroisoquinoline ring can influence the binding affinity and selectivity of these compounds. For instance, the introduction of a 7-CF3SO2O- substituent into the tetrahydroisoquinoline, coupled with other modifications, resulted in a compound with high D3 receptor affinity (pKi of 8.4) and 150-fold selectivity over the D2 receptor.[1]

Anticancer Activity

The tetrahydroisoquinoline scaffold has been explored for its anticancer properties, with derivatives showing activity against various cancer cell lines.[2][3][4] One notable area of investigation is the inhibition of the KRas signaling pathway, which is frequently mutated in various cancers.[5] Tetrahydroisoquinoline derivatives bearing a chloro group on the phenyl ring have exhibited significant KRas inhibition.[5] Additionally, certain tetrahydroisoquinoline analogs have been identified as inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.[6]

Neuroprotection

The neuroprotective potential of tetrahydroisoquinoline derivatives has also been investigated.[7][8][9] One of the key mechanisms underlying this activity is the inhibition of glutamate-induced excitotoxicity, a process implicated in various neurodegenerative disorders.[8] Specific derivatives have been shown to prevent glutamate-induced cell death and calcium influx, suggesting a direct or indirect interaction with NMDA receptors.[8]

Quantitative Data

The following tables summarize key quantitative data for various this compound derivatives and related analogs, highlighting their potency in different therapeutic contexts.

Table 1: Dopamine Receptor Binding Affinities of Tetrahydroisoquinoline Derivatives

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki/pKi) | Reference |

| 7-CF3SO2O-THIQ derivative | D3 | pKi = 8.4 | [1] |

| 7-CF3SO2O-THIQ derivative | D2 | 150-fold lower than D3 | [1] |

| 1-Butyl-7-chloro-6-hydroxy-THIQ (1e) | D2-like | Ki = 66 nM | [10] |

| 1-Butyl-7-chloro-6-hydroxy-THIQ (1e) | D1-like | 49-fold lower than D2-like | [10] |

Table 2: Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Target | Reference |

| THIQ derivative (GM-3-18) | Colon Cancer Cell Lines | 0.9 - 10.7 µM | KRas | [5] |

| Tetrahydroisoquinoline 7e | A549 (Lung Cancer) | 0.155 µM | DHFR/CDK2 | [6] |

| Tetrahydroisoquinoline 8d | MCF7 (Breast Cancer) | 0.170 µM | DHFR/CDK2 | [6] |

Table 3: Neuroprotective Effects of Tetrahydroisoquinoline Derivatives

| Compound/Derivative | Assay | Effect | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Glutamate-induced cell death | Prevention | [8] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Glutamate-induced 45Ca2+ influx | Prevention | [8] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | [3H]MK-801 binding | Inhibition | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers working with the 6-Cl-THIQ scaffold.

Dopamine D2/D3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes expressing human D2 or D3 receptors

-

[3H]-Spiperone (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Test compounds (6-Cl-THIQ derivatives)

-

Non-specific binding inhibitor (e.g., 10 µM haloperidol)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, [3H]-Spiperone (at a concentration close to its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

KRas Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to evaluate the ability of 6-Cl-THIQ derivatives to inhibit KRas signaling.

Materials:

-

Cancer cell line with a known KRas mutation (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compounds (6-Cl-THIQ derivatives)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the KRas-mutant cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control.

-

After the incubation period, add MTT reagent to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol details an in vitro assay to assess the neuroprotective effects of 6-Cl-THIQ derivatives against glutamate-induced excitotoxicity.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium and supplements (e.g., B27, Glutamax)

-

Glutamate

-

Test compounds (6-Cl-THIQ derivatives)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

24-well plates

-

Microplate reader

Procedure:

-

Plate the primary neurons in 24-well plates and allow them to mature for a specified number of days in vitro.

-

Pre-treat the neurons with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

-

Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate for a short duration (e.g., 15-30 minutes). A control group without glutamate treatment should be included.

-

Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing the test compounds.

-

Incubate the cells for 24 hours.

-

Assess cell death by measuring the amount of LDH released into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of neuroprotection conferred by the test compounds by comparing the LDH release in the treated groups to the glutamate-only and control groups.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of the this compound scaffold are mediated through its interaction with specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the proposed points of intervention for 6-Cl-THIQ derivatives.

Dopamine D2/D3 Receptor Signaling Pathway

Derivatives of the 6-Cl-THIQ scaffold can act as antagonists at D2 and D3 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking these receptors, 6-Cl-THIQ derivatives can modulate downstream signaling cascades involved in neurotransmission.

KRas Signaling Pathway in Cancer

The KRas protein is a small GTPase that acts as a molecular switch in signal transduction. In its active, GTP-bound state, KRas activates downstream effector pathways, such as the RAF-MEK-ERK pathway, promoting cell proliferation and survival. Mutations in KRas can lock it in a constitutively active state, driving tumorigenesis. Certain 6-Cl-THIQ derivatives have been shown to inhibit the KRas pathway, although the precise mechanism of inhibition is still under investigation.

NMDA Receptor-Mediated Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal cell death through a process called excitotoxicity, which is largely mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including the activation of proteases and the generation of reactive oxygen species. Neuroprotective 6-Cl-THIQ derivatives are thought to interfere with this pathway, potentially by blocking the NMDA receptor.[11][12][13]

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its demonstrated utility in targeting dopamine receptors, cancer-related pathways, and mechanisms of neurodegeneration underscores its significance in medicinal chemistry. The information presented in this technical guide, including quantitative data, experimental protocols, and pathway visualizations, is intended to facilitate further research and development efforts centered on this privileged core structure. Future work focusing on structure-activity relationship (SAR) studies and lead optimization will be crucial in translating the therapeutic potential of 6-Cl-THIQ derivatives into clinically effective drugs.

References

- 1. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of glutamate and NMDA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

The Promising Potential of 6-Chloro-1,2,3,4-tetrahydroisoquinoline in the Discovery of Novel Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a "privileged structure," consistently appearing in a multitude of biologically active natural products and synthetic compounds. This technical guide delves into the specific potential of a halogenated analogue, 6-Chloro-1,2,3,4-tetrahydroisoquinoline, as a versatile starting material for the synthesis of innovative therapeutic agents. The introduction of a chloro substituent offers unique modulation of the molecule's physicochemical properties, influencing its biological activity and metabolic stability, thereby opening new avenues for drug design and development. This document will provide an in-depth overview of the synthesis of bioactive derivatives from this core, their quantified biological activities, and the underlying signaling pathways they modulate.

Synthesis of Bioactive Derivatives: A Methodological Overview

The chemical tractability of the this compound core allows for a variety of synthetic modifications, primarily at the secondary amine (N2) position. This enables the introduction of diverse functional groups and pharmacophores, leading to the generation of extensive compound libraries for biological screening. A common and effective method for derivatization is the acylation of the nitrogen atom.

General Experimental Protocol: N-Acylation of this compound

This protocol outlines a general procedure for the synthesis of N-aroyl derivatives of this compound.

Materials:

-

This compound

-

Substituted aroyl chloride (e.g., 4-chlorobenzoyl chloride)

-

Triethylamine (Et3N) or other suitable base

-

Dichloromethane (CH2Cl2) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the solution and stir at room temperature.

-

Acylation: Slowly add the desired aroyl chloride (1.1 equivalents), dissolved in a small amount of dichloromethane, to the reaction mixture. The reaction is typically exothermic, and cooling in an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2-3 times).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aroyl-6-chloro-1,2,3,4-tetrahydroisoquinoline derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

This versatile protocol can be adapted for a wide range of acylating agents, including sulfonyl chlorides, to generate a diverse set of derivatives for structure-activity relationship (SAR) studies.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology. The presence of the chloro group can significantly influence the biological profile of the parent molecule.

Anticancer and Anti-Angiogenic Activity

Research has highlighted the potential of N-substituted tetrahydroisoquinoline derivatives as inhibitors of key signaling pathways implicated in cancer progression. One notable example is the inhibition of KRas, a frequently mutated oncogene in various cancers, including colorectal cancer.

A study on the anti-angiogenesis and anti-cancer activities of a series of tetrahydroisoquinoline derivatives identified a compound, designated GM-3-18 , which features a 4-chlorobenzoyl group attached to a tetrahydroisoquinoline core.[1][2] This compound exhibited significant inhibitory activity against KRas in multiple colon cancer cell lines.[1][2] The IC50 values, which represent the concentration of the drug that inhibits 50% of the target's activity, are summarized in the table below.

| Cell Line | Cancer Type | Target | IC50 (µM)[1][2] |

| Colo320 | Colon Cancer | KRas | 1.6 - 2.6 |

| DLD-1 | Colon Cancer | KRas | 0.9 - 10.7 |

| HCT116 | Colon Cancer | KRas | 0.9 - 10.7 |

| SNU-C1 | Colon Cancer | KRas | 0.9 - 10.7 |

| SW480 | Colon Cancer | KRas | 0.9 - 10.7 |

| GSK3B pretreated HCT116 | Colon Cancer | KRas | 0.9 - 10.7 |

Furthermore, compound GM-3-18 also displayed potent anti-angiogenic activity, a crucial therapeutic strategy that targets the formation of new blood vessels that supply tumors with nutrients.[1][2] The presence of the chloro group on the N-benzoyl substituent was suggested to contribute to the enhanced inhibitory activity.[1][2]

Signaling Pathways Modulated by Tetrahydroisoquinoline Derivatives

While the precise signaling pathways modulated by this compound derivatives are still under active investigation, studies on related tetrahydroisoquinoline compounds provide valuable insights into their potential mechanisms of action.

One study on tetrahydroisoquinoline-based aldoximes revealed their ability to induce cell death in human cells through the intrinsic apoptosis pathway. This process was mediated by the activation of ERK1/2 and p38-MAPK signaling cascades, leading to the subsequent activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in DNA damage and programmed cell death.

The diagram below illustrates a plausible signaling pathway that could be targeted by bioactive derivatives of this compound, based on findings from related compounds.

Experimental Workflow for Bioactivity Screening

The discovery of novel bioactive molecules from a library of this compound derivatives follows a systematic workflow, from initial synthesis to the identification of lead compounds.

Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored starting point for the development of novel bioactive molecules. The synthetic accessibility of its derivatives, coupled with the promising anticancer and anti-angiogenic activities observed for chloro-substituted analogues, underscores its potential in drug discovery. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and elucidating the specific signaling pathways modulated by these compounds. Comprehensive structure-activity relationship studies will be crucial in optimizing the potency and selectivity of lead compounds, ultimately paving the way for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-1,2,3,4-tetrahydroisoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-Chloro-1,2,3,4-tetrahydroisoquinoline (6-Cl-THIQ) analogs. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document will delve into the key structural modifications of the 6-Cl-THIQ core and their impact on potency and selectivity across various biological targets, including dopamine receptors, orexin receptors, and cancer cell lines. Detailed experimental protocols for relevant biological assays and the synthesis of the core scaffold are provided, along with visualizations of key signaling pathways.

Introduction to the this compound Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a key structural component found in numerous natural products and synthetic molecules with significant biological activities.[1] The introduction of a chlorine atom at the 6-position of the THIQ ring system can significantly influence the electronic and steric properties of the molecule, leading to enhanced potency and selectivity for various biological targets. This guide focuses on the SAR of these 6-chloro substituted analogs, providing a valuable resource for the rational design of novel therapeutic agents.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound analogs across different biological targets.

Dopamine Receptor Ligands

A series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines were synthesized and evaluated for their affinity for dopamine D1-like and D2-like receptors. The 6-chloro substituent in this series is isomeric to the title scaffold, providing valuable insights into the effect of halogenation on the THIQ core.

Table 1: Dopamine Receptor Binding Affinity of 1-Substituted-7-chloro-6-hydroxy-tetrahydroisoquinoline Analogs [2]

| Compound | R | D1-like Ki (nM) | D2-like Ki (nM) | Selectivity (D1/D2) |

| 1a | H | >10000 | 2000 ± 300 | - |

| 1b | Methyl | 3200 ± 400 | 1200 ± 200 | 2.67 |

| 1c | Ethyl | 2800 ± 300 | 800 ± 100 | 3.50 |

| 1d | Propyl | 3000 ± 400 | 200 ± 30 | 15.0 |

| 1e | Butyl | 3200 ± 400 | 66 ± 8 | 48.5 |

| 1f | Phenyl | >10000 | 3500 ± 500 | - |

| 1g | Benzyl | >10000 | 1500 ± 200 | - |

Data presented as mean ± SEM.

SAR Summary for Dopamine Receptor Ligands:

-

Substitution at the 1-position significantly influences affinity for D2-like receptors.

-

A butyl substituent at the 1-position (1e ) demonstrated the highest affinity and selectivity for D2-like receptors.[2]

-

Phenyl and benzyl substitutions at the 1-position were not well-tolerated, leading to a significant decrease in affinity.

Orexin Receptor Antagonists

Substituted tetrahydroisoquinolines have been investigated as selective antagonists for the orexin 1 (OX1) receptor. The following data highlights the importance of substitutions on the THIQ core, including the impact of a 6-chloro group.

Table 2: Orexin Receptor Antagonist Activity of Substituted Tetrahydroisoquinoline Analogs [3][4]

| Compound | R6 | R7 | OX1 Ke (nM) | OX2 Ke (nM) | Selectivity (OX2/OX1) |

| 2a | OCH3 | OCH3 | 119 | 8100 | 68 |

| 2b | Cl | OCH3 | 23.7 | 2550 | 108 |

| 2c | NH2 | OCH3 | 427 | >10000 | >23 |

Ke values were determined using a calcium mobilization-based functional curve shift assay.[3]

SAR Summary for Orexin Receptor Antagonists:

-

Replacement of a 6-methoxy group with a 6-chloro substituent (2b ) led to a significant increase in potency at the OX1 receptor.[4]

-

An amino group at the 6-position (2c ) was less favorable for OX1 receptor antagonism.[4]

-

These findings suggest that an electron-withdrawing group at the 6-position enhances OX1 receptor antagonist activity.

Anticancer Activity

6-Chloro-tetrahydroisoquinoline analogs have also been evaluated for their anticancer properties. The following table presents the IC50 values of a representative compound against various colon cancer cell lines.

Table 3: Anticancer Activity of a 6-Chloro-THIQ Analog (GM-3-18) [5]

| Cell Line | IC50 (µM) |

| Colo320 | 1.6 - 2.6 |

| DLD-1 | 0.9 - 10.7 |

| HCT116 | 0.9 - 10.7 |

| SNU-C1 | 0.9 - 10.7 |

| SW480 | 0.9 - 10.7 |

SAR Summary for Anticancer Activity:

-

The presence of a chloro group on the phenyl ring of a related tetrahydroisoquinoline scaffold (GM-3-18) demonstrated significant inhibitory activity against a panel of colon cancer cell lines.[5] This suggests that the 6-chloro-THIQ scaffold is a promising starting point for the development of novel anticancer agents.

Experimental Protocols

Synthesis of this compound

The core scaffold can be synthesized via the Pictet-Spengler reaction.[6][7]

Reaction Scheme:

Materials:

-

4-Chlorophenethylamine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a solution of 4-chlorophenethylamine (1 equivalent) in water, add concentrated hydrochloric acid until the solution is acidic.

-

Cool the solution in an ice bath and add formaldehyde solution (1.1 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until pH > 10, while keeping the temperature below 20°C with an ice bath.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Dopamine D2 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[3H]Spiperone (radioligand)

-

Haloperidol (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the 6-chloro-THIQ analog test compounds.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound or vehicle.

-

For the determination of non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

-

Add [3H]Spiperone to all wells at a concentration close to its Kd.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

cAMP Functional Assay for Gi-Coupled Receptors

This protocol describes a method to measure the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptors like the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor

-

Forskolin

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

-

384-well white opaque plates

Procedure:

-

Seed the cells into 384-well plates and incubate overnight.

-

Prepare serial dilutions of the 6-chloro-THIQ analog test compounds in the assay buffer.

-

Aspirate the culture medium from the cells and add the test compounds.

-

Incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Add a fixed concentration of forsklin to all wells to stimulate cAMP production (except for the basal control).

-

Incubate for another specified period (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate dose-response curves and calculate the IC50 values for the test compounds.

Calcium Mobilization Assay for Gq-Coupled Receptors

This protocol is suitable for Gq-coupled receptors like the orexin 1 receptor, which signal through the release of intracellular calcium.

Materials:

-

CHO-K1 cells stably expressing the human orexin 1 receptor

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with an integrated liquid handling system

Procedure:

-

Seed the cells into 96-well plates and incubate overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye in the assay buffer.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

-

Prepare serial dilutions of the 6-chloro-THIQ analog test compounds in the assay buffer.

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

The instrument's liquid handler then adds the test compounds to the cell plate.

-

Continue to record the fluorescence signal for a further 2-3 minutes to capture the calcium transient.

-

Analyze the data by calculating the change in fluorescence intensity and determine the EC50 or IC50 values for the test compounds.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by dopamine D2 and orexin receptors, which are common targets for this compound analogs.

Dopamine D2 Receptor Signaling Pathway

// Nodes D2R [label="Dopamine D2\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi/o Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#FBBC05", fontcolor="#202124"]; CellularResponse [label="Cellular Response\n(e.g., altered gene\nexpression, ion\nchannel activity)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges D2R -> Gi [label="Activation", color="#5F6368"]; Gi -> AC [label="Inhibition", arrowhead=tee, color="#EA4335"]; ATP -> AC [style=invis]; AC -> cAMP [label="Conversion", color="#5F6368", style=dashed]; cAMP -> PKA [label="Activation", color="#5F6368"]; PKA -> CellularResponse [label="Phosphorylation\nof targets", color="#5F6368"]; }

Caption: Orexin 1 receptor signaling cascade.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents targeting a range of biological systems. The structure-activity relationship data presented in this guide highlights the critical role of substitutions on the THIQ core in modulating potency and selectivity. The provided experimental protocols offer a practical resource for researchers engaged in the synthesis and biological evaluation of these promising compounds. The visualization of the relevant signaling pathways further aids in understanding the mechanism of action of these analogs. This comprehensive technical guide serves as a valuable tool for scientists and researchers in the field of drug discovery and development, facilitating the design of next-generation therapeutics based on the 6-chloro-THIQ scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

Navigating the Patent Frontier: A Technical Guide to 6-Chloro-1,2,3,4-tetrahydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1,2,3,4-tetrahydroisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1] This in-depth technical guide explores the patent landscape for derivatives of this core, providing a comprehensive overview of their therapeutic applications, synthesis, and mechanisms of action. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the intellectual property surrounding these promising molecules.

Therapeutic Applications: A Landscape of Diverse Potential

The patent literature reveals a broad spectrum of therapeutic applications for 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, with a growing interest in the specific contributions of the 6-chloro substituent. These compounds have been investigated for their potential in treating a variety of diseases, including cancer, neurological disorders, and infectious diseases.[2][3][4][5]

Anticancer Activity

A notable area of development for 6-chloro-tetrahydroisoquinoline derivatives is in oncology. One patented series of compounds has demonstrated significant inhibitory activity against KRas, a key proto-oncogene implicated in numerous cancers. Specifically, a derivative bearing a chloro group on the phenyl ring, designated as GM-3-18, has shown potent KRas inhibition in various colon cancer cell lines.[6][7]

Neurological Disorders

The broader class of THIQ derivatives has been extensively explored for its potential in treating central nervous system (CNS) disorders.[4] While specific patents for 6-chloro derivatives in this area are less prevalent, the core structure is known to be a key component in molecules targeting neurological pathways. This suggests a promising avenue for future research and patent applications for 6-chloro analogs.

Orexin Receptor Antagonism

Patents for substituted 1,2,3,4-tetrahydroisoquinoline derivatives have disclosed their utility as non-peptide antagonists of human orexin receptors.[8][9] This positions them as potential therapeutic agents for the treatment of sleep and eating disorders.

Quantitative Biological Data

The potency of this compound derivatives is a key highlight in the patent literature. The following table summarizes the available quantitative data for a representative compound.

| Compound ID | Target | Assay | IC50 | Cell Lines | Therapeutic Area |

| GM-3-18 | KRas | KRas Inhibition | 0.9 µM - 10.7 µM | Colo320, DLD-1, HCT116, SNU-C1, SW480 | Cancer (Colon)[6][7] |

Experimental Protocols

The synthesis of the this compound core and its derivatives often employs established synthetic methodologies in heterocyclic chemistry. Key reactions such as the Pictet-Spengler and Bischler-Napieralski cyclizations are frequently utilized to construct the tetrahydroisoquinoline nucleus.[2]

General Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives

A common synthetic route involves the reaction of a substituted phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization and subsequent reduction. The specific reagents and conditions can be modified to introduce a variety of substituents at different positions of the tetrahydroisoquinoline ring.

A generalized workflow for the synthesis of these derivatives is depicted below:

Mechanism of Action and Signaling Pathways

The mechanism of action for this compound derivatives is target-dependent. In the context of cancer, the KRas-inhibiting compound GM-3-18 is believed to exert its effect through direct interaction with the KRas protein. Molecular docking studies have indicated that the carbonyl oxygen atoms of this derivative form hydrogen bonds with the hydroxyl group of the threonine 74 residue in the active site of KRas.[7] This interaction likely disrupts the normal function of KRas, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

The logical relationship of this interaction is illustrated in the following diagram:

Conclusion

The patent landscape for this compound derivatives, while still evolving, demonstrates significant potential across multiple therapeutic areas, particularly in oncology. The core structure provides a robust platform for the development of potent and selective inhibitors of key biological targets. As research in this area continues, a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel clinical candidates. This guide serves as a foundational resource for professionals seeking to navigate and contribute to this exciting field of drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2005118548A1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]

- 9. BRPI0508263B1 - 1, 2, 3, 4-TETRA-HYDRO-ISOQUINOLINE DERIVATIVES, PHARMACEUTICAL COMPOSITION, AND, USE OF 1, 2, 3, 4-TETRA-HYDRO-ISOQUINOLINE DERIVATIVES - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 6-Chloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 6-Chloro-1,2,3,4-tetrahydroisoquinoline have not been thoroughly investigated.[1] This document summarizes the currently available safety and handling information and provides context from studies on structurally related compounds. All procedures should be conducted with caution in a controlled laboratory setting by trained professionals.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 33537-99-4 | PubChem[2] |

| Molecular Formula | C₉H₁₀ClN | PubChem[2] |

| Molecular Weight | 167.63 g/mol | PubChem[2] |

| Appearance | Light purple solid | Chem-Impex[3] |

| Storage | Store at 0-8 °C | Chem-Impex[3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following information is derived from available Safety Data Sheets (SDS) and chemical databases.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H311 (50%): Toxic in contact with skin (potential).[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Place in a suitable, closed container for disposal.

Toxicological Information